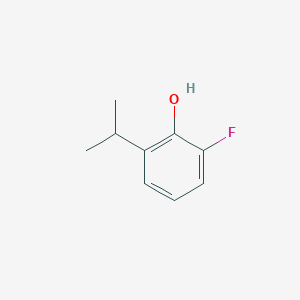

2-Fluoro-6-isopropylphenol

Description

Contextualization of Fluorinated Phenols within Contemporary Chemical Research

Fluorinated phenols represent a specialized class of organic molecules that have found a significant niche in modern chemical research. The introduction of fluorine atoms into a phenol's molecular structure can dramatically alter its physical, chemical, and biological properties. nih.gov This is primarily due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. beilstein-journals.org These modifications can lead to enhanced metabolic stability, altered acidity (pKa), and unique intermolecular interactions, making fluorinated phenols valuable in fields such as medicinal chemistry, materials science, and agrochemistry. nih.gov

In medicinal chemistry, for instance, the strategic placement of fluorine can improve a drug's pharmacokinetic profile and binding affinity to its target. nih.gov The ortho-fluorination of phenols, in particular, has been a subject of interest as it can influence the conformation and reactivity of the hydroxyl group, which is often crucial for biological activity. beilstein-journals.org

Historical Trajectory and Evolving Research Interests in 2-Fluoro-6-isopropylphenol

The interest in this compound and its isomers appears to be driven by its structural similarity to propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. researchgate.netnih.gov Research into analogues of propofol aims to understand its mechanism of action and to develop new anesthetics with improved properties, such as reduced side effects. nih.govgoogle.com The synthesis and study of fluorinated derivatives, including those with fluorine at the ortho position, are part of this ongoing effort. google.com

Patents mentioning "2-fluoro-6-isopropyl-phenol" suggest its consideration in the development of new chemical entities for various applications, including pharmaceuticals. For example, it has been listed as a potential intermediate in the synthesis of more complex molecules. google.com

Current Research Frontiers and Academic Significance of the this compound Moiety

The current research frontiers for this compound are largely tied to its potential as a propofol analogue and a building block in organic synthesis. A closely related compound, 2-fluoro-1,3-diisopropylbenzene, often referred to as "fropofol," has been synthesized and studied to investigate the role of the hydroxyl group in propofol's anesthetic activity. researchgate.net Research has shown that this fluorinated analogue can antagonize propofol-induced anesthesia, highlighting the significance of the hydroxyl group for hypnotic effects. researchgate.net

These findings underscore the academic importance of the this compound moiety. It serves as a valuable tool for structure-activity relationship (SAR) studies of anesthetics and other biologically active molecules. By comparing the activity of this compound with its non-fluorinated parent compound and other isomers, researchers can gain insights into the molecular interactions that govern their biological effects.

Furthermore, the presence of both a fluorine atom and an isopropyl group ortho to the hydroxyl group creates a unique steric and electronic environment. This can be exploited in the design of new ligands for various biological targets and in the development of novel catalysts and materials. The synthesis of derivatives of this compound is an active area of research, as evidenced by its inclusion in various patent applications for new chemical entities. google.com

Physicochemical Properties

| Property | Value | Compound |

| Molecular Weight | 154.18 g/mol | 2-Fluoro-3-isopropylphenol (Computed) nih.gov |

| XLogP3 | 2.8 | 2-Fluoro-3-isopropylphenol (Computed) nih.gov |

| Hydrogen Bond Donor Count | 1 | 2-Fluoro-3-isopropylphenol (Computed) nih.gov |

| Hydrogen Bond Acceptor Count | 1 | 2-Fluoro-3-isopropylphenol (Computed) nih.gov |

| Rotatable Bond Count | 1 | 2-Fluoro-3-isopropylphenol (Computed) nih.gov |

| Exact Mass | 154.079393132 Da | 2-Fluoro-3-isopropylphenol (Computed) nih.gov |

| Boiling Point | 171-172 °C/741 mmHg | 2-Fluorophenol (B130384) chemicalbook.com |

| Melting Point | 16.1 °C | 2-Fluorophenol chemicalbook.com |

| Density | 1.256 g/mL at 25 °C | 2-Fluorophenol chemicalbook.com |

This table presents data for related compounds due to the limited availability of experimental data for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. However, data for related compounds can be used for comparative analysis and to predict the expected spectral features.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the aromatic protons, the isopropyl group, and the hydroxyl proton. The fluorine atom would introduce additional complexity through C-F and H-F coupling. For comparison, the predicted ¹H NMR spectrum of the related compound 2-isopropylphenol (B134262) shows distinct peaks for the aromatic and isopropyl protons. chemicalbook.com

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic fragments. The mass spectrum of the related compound 2-fluoro-4-isopropylphenol (B186172) shows a molecular ion peak and characteristic fragmentation. nih.gov

Infrared Spectroscopy

The infrared (IR) spectrum of this compound would exhibit a characteristic broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net Additionally, C-H stretching vibrations for the aromatic ring and the isopropyl group, as well as C=C stretching vibrations for the aromatic ring, would be present. researchgate.net A strong absorption band corresponding to the C-F stretching vibration would also be a key feature. researchgate.net The IR spectra of related compounds like m-fluorophenol have been studied in detail, providing a basis for interpreting the spectrum of this compound. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11FO |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

2-fluoro-6-propan-2-ylphenol |

InChI |

InChI=1S/C9H11FO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 |

InChI Key |

NIOVSSCSKIDFDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Fluoro 6 Isopropylphenol

Classical Approaches to the Synthesis of 2-Fluoro-6-isopropylphenol

Traditional synthetic routes to substituted phenols often rely on well-established reaction mechanisms, including electrophilic and nucleophilic aromatic substitution, as well as transition metal-catalyzed reactions.

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto an aromatic ring. However, the direct electrophilic fluorination of phenols can be challenging. The high reactivity of elemental fluorine and the harsh conditions often required for other electrophilic fluorinating agents can lead to a lack of selectivity and the formation of multiple products. nih.govwikipedia.org

For the synthesis of this compound, a potential starting material would be 2-isopropylphenol (B134262). The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since one ortho position is already occupied by the isopropyl group, electrophilic fluorination would be expected to occur at the other ortho and the para positions.

Common electrophilic fluorinating reagents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The choice of reagent and reaction conditions, such as solvent and temperature, can influence the regioselectivity of the fluorination. However, achieving exclusive fluorination at the 6-position of 2-isopropylphenol can be difficult due to competing reactions at the para-position. koreascience.kr A study on the ortho-fluorination of eugenol (B1671780) investigated the effects of different bases, fluorinating agents, and solvents to optimize the reaction for ortho-substitution. koreascience.kr

A potential strategy to favor ortho-fluorination involves the use of a directing group that can chelate to the fluorinating agent and deliver it to the adjacent position. While not specifically documented for this compound, this approach has been explored for other phenols.

A robust two-step process for preparing a related compound from 2-isopropylphenol involved a highly regioselective bromination followed by a copper-catalyzed methoxylation, demonstrating the feasibility of selective ortho-functionalization. researchgate.net A similar strategy could potentially be adapted for fluorination.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | A common, solid N-F type electrophilic fluorinating agent. |

| Selectfluor® | F-TEDA-BF4 | A more reactive and user-friendly electrophilic fluorinating agent. |

| Elemental Fluorine | F₂ | Highly reactive and corrosive gas, requiring specialized equipment. researchgate.net |

Nucleophilic aromatic substitution (SNA) generally requires an electron-deficient aromatic ring with a good leaving group, such as a halide or a nitro group. To synthesize this compound via this route, a precursor with a leaving group at the hydroxyl position and a fluorine atom at the desired location would be necessary, followed by nucleophilic substitution with a hydroxide (B78521) source. However, this is often not a practical approach for the synthesis of phenols themselves.

A more common application of SNAr in this context would be the introduction of the fluorine atom. For instance, starting with a di-substituted phenol (B47542) precursor bearing a leaving group (e.g., a nitro group or a halogen) at the desired fluorine position, a nucleophilic fluorination reaction could be performed. The presence of an activating group, such as a nitro group, ortho or para to the leaving group facilitates the reaction.

For example, the synthesis of 2-fluoro-6-nitrophenol (B128858) from a suitable precursor could be a step towards this compound, with subsequent modification of the nitro group. However, the direct introduction of the isopropyl group at a later stage might be challenging. The development of catalytic nucleophilic fluorination methods has expanded the scope of this reaction to include substrates that are not strongly activated. ucla.edu

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. For the synthesis of this compound, these methods could be employed to form either the C-F bond or the C-C bond of the isopropyl group.

Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination or related C-O coupling reactions, could theoretically be used to form the phenol. However, the direct hydroxylation of aryl halides has been more commonly achieved using copper catalysts. beilstein-journals.org These reactions often require specific ligands and reaction conditions to achieve good yields. For instance, various ligands like L-proline, 2-hydroxyacetophenone, and N,N-dimethyl-3-oxobutanamide have been successfully used in copper-catalyzed hydroxylation of aryl halides. beilstein-journals.org

Ruthenium-catalyzed reactions have also been developed for the deoxyfluorination of phenols. nih.govacs.org This approach involves the conversion of a phenolic hydroxyl group into a fluorine atom. This strategy could be applied if a suitable di-substituted phenol precursor is available. The ruthenium catalyst activates the phenol, making it susceptible to fluorination. nih.govacs.org This method has been shown to be tolerant of various functional groups and can be applied to electron-rich phenols. nih.govacs.org

Furthermore, transition metals like nickel, palladium, and platinum are widely used in arene alkylation. researchgate.net A directed ortho-alkylation of a fluorophenol precursor could be a viable strategy. The directing group would guide the metal catalyst to the desired position for the introduction of the isopropyl group.

Novel and Sustainable Synthetic Pathways for this compound

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, including biocatalysis and flow chemistry.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While the direct biocatalytic synthesis of this compound has not been specifically reported, enzymes have been used for the synthesis of fluorinated compounds and polyesters. nih.govdss.go.thnih.gov

For example, lipases have been shown to be effective in the synthesis of fluorinated polyesters from fluorinated diols. dss.go.thnih.gov Halohydrin dehalogenases are another class of enzymes used in the synthesis of enantioenriched fluorinated compounds. acs.org The use of enzymes like cytochrome P450, aldolases, and fluorinases for the synthesis of fluorinated molecules is an active area of research. nih.gov A fluorinase enzyme is capable of forming a C-F bond directly and represents a highly effective method for fluorination. nih.gov

The development of engineered enzymes with tailored substrate specificity could potentially enable the direct and selective synthesis of this compound or its precursors in the future.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. rsc.org This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, such as elemental fluorine or highly reactive organometallic species. jst.go.jpup.ac.za

The synthesis of fluorinated aromatic compounds has been successfully demonstrated using microflow reactors. jst.go.jp For instance, the fluorination of benzynes generated in situ under flow conditions has been shown to be an efficient method for producing fluoroarenes. jst.go.jp This approach can significantly reduce reaction times and improve yields compared to batch processes.

A method for the direct fluorination of the ortho-position of phenol compounds has been developed using a photocatalyst in a continuous flow system. google.com This process is described as simple, efficient, and environmentally friendly, with high site selectivity. google.com Such a system could potentially be adapted for the synthesis of this compound from 2-isopropylphenol.

Table 2: Comparison of Batch vs. Flow Chemistry for Fluorination

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Easily scalable by running for longer times |

| Safety | Handling of hazardous reagents can be risky | Improved safety due to small reaction volumes |

| Heat Transfer | Can be inefficient, leading to hotspots | Excellent heat transfer, precise temperature control |

| Mixing | Can be slow and inefficient | Rapid and efficient mixing |

| Reaction Time | Often longer | Significantly shorter reaction times possible jst.go.jp |

Photocatalytic and Electrocatalytic Methodologies

The application of photocatalysis and electrocatalysis for the synthesis of fluorinated organic molecules represents a rapidly advancing frontier in chemistry, driven by the pursuit of milder, more selective, and sustainable reaction conditions. While specific methodologies for the direct photocatalytic or electrocatalytic synthesis of this compound are not extensively documented in dedicated studies, the principles established for the C–H fluorination of phenols and related arenes provide a strong basis for developing such strategies.

Photocatalytic C–H Fluorination:

Photocatalytic approaches typically leverage the generation of highly reactive radical species under visible light irradiation to activate otherwise inert C–H bonds. For the ortho-fluorination of a substrate like 2-isopropylphenol, several photocatalytic systems could be envisioned.

One promising strategy involves the use of decatungstate photocatalysts ([W10O32]4-). This catalyst, upon photoexcitation, becomes a powerful hydrogen atom transfer (HAT) agent capable of abstracting a hydrogen atom from a weak C–H bond. rsc.org The resulting carbon-centered radical can then be trapped by a fluorine radical source to yield the fluorinated product. The selectivity of this process is often governed by the inherent strength of the C–H bonds within the substrate, making it a potentially viable, albeit potentially unselective, method for functionalizing the aromatic ring. rsc.org

Another approach centers on the formation of photo-active electron donor-acceptor (EDA) complexes. units.it In this scenario, a phenolate (B1203915), formed by the deprotonation of 2-isopropylphenol, could form an EDA complex with a suitable electron acceptor. Upon light absorption, a single electron transfer (SET) event can occur, generating an aryl radical cation, which after deprotonation leads to an aryl radical poised for reaction with a fluorine source. rsc.org Research has demonstrated the feasibility of direct [18F]fluorination of aromatic C–H bonds using organic photoredox catalysts, highlighting the potential for radiolabeling applications. rsc.orgnih.gov

The table below summarizes general photocatalytic systems that could be adapted for the fluorination of phenolic substrates.

Table 1: Overview of Potential Photocatalytic Systems for Phenol Fluorination

| Photocatalytic System | Proposed Mechanism | Key Features & Reagents | Potential Applicability |

| Decatungstate Catalysis | Hydrogen Atom Transfer (HAT) | Decatungstate catalyst (e.g., (n-Bu4N)4[W10O32]), N-fluorobenzenesulfonimide (NFSI) | Direct C-H fluorination; selectivity depends on C-H bond strength. rsc.orgnih.gov |

| Organic Photoredox Catalysis | Electron Donor-Acceptor (EDA) Complex | Organic dye/acridinium catalyst, phenolate substrate, F⁻ source (e.g., CsF) | Utilizes the electronic properties of the phenol; can be used for late-stage fluorination. units.itnih.gov |

| Heterogeneous Semiconductor Catalysis | Electron-Hole Pair Generation | Semiconductor (e.g., g-C3N4, TiO2), aryloxyacetic acid precursor | Enables use of flow chemistry; potential for decarboxylative fluorination pathways. rsc.orgbeilstein-journals.org |

This table is generated based on data from existing literature on photocatalytic fluorination and C-H functionalization of arenes and phenols.

Electrocatalytic Methodologies:

Electrocatalysis offers an alternative means to generate reactive intermediates for C–H functionalization, replacing chemical oxidants or reductants with electricity. C–H activation can be achieved through electrochemically mediated processes. ua.es For a molecule like 2-isopropylphenol, an anodic oxidation could generate a radical cation, initiating a cascade towards C–H functionalization. The use of fluorinated solvents like hexafluoroisopropanol (HFIP) can be crucial in these transformations, not only as the reaction medium but also by stabilizing reactive intermediates and providing sufficient ionic conductivity. ua.es While direct electrocatalytic C-H fluorination of simple phenols is an emerging area, related cross-dehydrogenative coupling reactions of phenols have been successfully demonstrated, suggesting the underlying reactivity is accessible. ua.es

Mechanistic Investigations of Synthetic Transformations Leading to this compound

The synthesis of this compound involves two primary bond formations: the introduction of the isopropyl group onto the phenol ring (C-C bond formation) and the introduction of the fluorine atom (C-F bond formation). Mechanistic studies have provided significant insights into these key transformations.

Mechanism of Phenol Isopropylation:

The alkylation of phenol with propylene (B89431) or isopropanol (B130326) to form 2-isopropylphenol is a classic acid-catalyzed reaction. Detailed mechanistic studies, including density functional theory (DFT) calculations, have elucidated the probable pathways. caltech.eduacs.orgresearchgate.net

The reaction is believed to proceed through two competing, yet interconnected, pathways:

Direct C-Alkylation (Friedel-Crafts type): The acid catalyst protonates propylene to generate an isopropyl carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the ortho and para positions, in a classical electrophilic aromatic substitution.

O-Alkylation followed by Rearrangement: An alternative pathway involves the initial formation of isopropyl phenyl ether (O-alkylation). caltech.eduacs.org This ether is often observed as a kinetic product, especially under neutral or mildly acidic conditions. The ether can then undergo an intramolecular rearrangement to yield the C-alkylated phenols. This rearrangement is analogous to the Claisen rearrangement and is often catalyzed by the presence of acid, which protonates the ether oxygen, facilitating the migration of the isopropyl group to the ortho position. caltech.eduresearchgate.net

DFT studies suggest that O-alkylation to form the phenolic ether is often the most energetically favorable initial step. caltech.eduacs.org The subsequent ionic rearrangement mechanism, involving protonation of the ether, significantly lowers the transition barriers for the migration of the alkyl group to the aromatic ring, accounting for the high yields of ortho- and para-isopropylphenol. caltech.edu The ortho/para product ratio is influenced by factors such as the catalyst, temperature, and steric hindrance.

More advanced catalytic systems, such as those using rhenium catalysts, have also been studied. Mechanistic work on a rhenium-catalyzed monoalkylation of phenols revealed a process involving a reversible C-H activation step followed by an irreversible hydrometalation of the alkene, with the turnover-limiting step being the deaggregation of the catalyst. acs.org

Mechanism of Ortho-Fluorination:

The regioselective introduction of a fluorine atom at the ortho-position to the hydroxyl group is typically achieved via directed C–H functionalization. Palladium-catalyzed reactions are the most extensively studied for this purpose. ucl.ac.ukacs.org

The generally accepted mechanism for the palladium-catalyzed ortho-fluorination of phenols involves the use of a directing group, which positions the catalyst in proximity to the target C-H bond. A common strategy involves converting the phenol into a 2-phenoxypyridine (B1581987) or a similar derivative. ucl.ac.ukacs.org

The catalytic cycle is proposed to proceed as follows:

C–H Activation/Cyclometalation: The Pd(II) catalyst coordinates to the directing group (e.g., the nitrogen atom of the pyridine (B92270) ring). This brings the palladium center close to the ortho C-H bond of the phenol ring, allowing for a concerted metalation-deprotonation (CMD) step to form a five- or six-membered palladacycle intermediate. This is often the rate-determining step. The addition of additives like nitrate (B79036) salts has been shown to accelerate this C-H activation. ucl.ac.uk

Oxidation: The resulting Pd(II) palladacycle is oxidized to a high-valent Pd(IV) species by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Reductive Elimination: The Pd(IV)-fluoride intermediate undergoes C–F reductive elimination, forming the desired ortho-fluorinated product and regenerating a Pd(II) species.

Catalyst Regeneration: The Pd(II) species re-enters the catalytic cycle.

This mechanistic pathway is supported by numerous studies on related systems, including the fluorination of 2-arylpyridines and benzamides. acs.orgnih.gov The directing group is crucial for achieving high regioselectivity for the ortho position and can typically be removed under basic or acidic conditions post-fluorination to reveal the free 2-fluorophenol (B130384) derivative.

Table 2: Proposed Mechanism for Palladium-Catalyzed Ortho-C–H Fluorination of a Phenol Derivative

| Step | Description | Key Intermediate | Role of Reagents |

| 1. Coordination & C-H Activation | A directing group on the phenol substrate coordinates to the Pd(II) catalyst, facilitating ortho-C-H bond cleavage. | Palladacycle (PdII) | Directing Group: Ensures regioselectivity. Pd(OAc)₂: Catalyst precursor. |

| 2. Oxidation | The Pd(II) intermediate is oxidized to a high-valent Pd(IV) species by an external fluorinating agent. | Palladacycle (PdIV)-F | NFSI/Selectfluor: Serves as the F⁺ source and oxidant. |

| 3. Reductive Elimination | The C-F bond is formed via reductive elimination from the Pd(IV) center, releasing the fluorinated product. | Fluorinated Product + PdII species | The instability of the Pd(IV) state drives this bond-forming step. |

| 4. Catalyst Regeneration | The resulting Pd(II) complex is regenerated, allowing the catalytic cycle to continue. | Pd(II) Catalyst | Completes the catalytic turnover. |

This table outlines the widely accepted mechanistic cycle for directed C-H fluorination reactions, which is applicable to the synthesis of this compound from a directed 2-isopropylphenol substrate.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei. For "2-Fluoro-6-isopropylphenol," a combination of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR, along with two-dimensional (2D) techniques, provides an unambiguous assignment of its structure.

Proton and carbon NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. In "this compound," the aromatic protons exhibit distinct chemical shifts and coupling patterns influenced by the hydroxyl, isopropyl, and fluorine substituents. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.

Similarly, the ¹³C NMR spectrum will display unique signals for each carbon atom, with their chemical shifts being indicative of their local electronic environment. The carbon attached to the fluorine atom will show a characteristic large one-bond coupling constant (¹JCF), while smaller two- and three-bond couplings (²JCF and ³JCF) will be observable for other nearby carbons. The use of solvents like dimethyl sulfoxide (B87167) (DMSO) can be advantageous as it can reduce the rate of proton exchange for the hydroxyl group, sometimes allowing for the observation of its resonance and its coupling to neighboring protons. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | Variable (depends on solvent and concentration) | - |

| C2-F | - | 150-160 (d, ¹JCF ≈ 240-250 Hz) |

| C3-H | 6.8 - 7.0 (dd) | 115-120 (d, ²JCF ≈ 15-20 Hz) |

| C4-H | 7.0 - 7.2 (t) | 120-125 (d, ³JCF ≈ 5-10 Hz) |

| C5-H | 6.7 - 6.9 (dd) | 118-123 (d, ⁴JCF ≈ 1-3 Hz) |

| C6-iPr | - | 135-140 (d, ³JCF ≈ 5-10 Hz) |

| iPr-CH | 3.0 - 3.3 (septet) | 25-30 |

| iPr-CH₃ | 1.2 - 1.4 (d) | 20-25 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. 'd' denotes a doublet and 't' a triplet.

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom within a molecule. nih.gov In "this compound," the ¹⁹F NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This chemical shift provides valuable information about the electronic environment around the fluorine atom. Furthermore, the coupling of the ¹⁹F nucleus to neighboring protons (³JHF and ⁴JHF) can be observed in both the ¹H and ¹⁹F spectra, aiding in the assignment of the aromatic proton signals. The analysis of fluorinated compounds like fluoromuconates and fluoromuconolactones has been successfully performed using ¹⁹F NMR. researchgate.net

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in a molecule. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). princeton.edu For "this compound," COSY would show correlations between the adjacent aromatic protons and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. princeton.edu It is invaluable for assigning the carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). princeton.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the proton of the hydroxyl group can show correlations to adjacent carbons, aiding in its definitive assignment. mdpi.comresearchgate.net

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled. ipb.pt In this case, it would highlight the entire network of coupled aromatic protons.

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) that are used to differentiate between CH, CH₂, and CH₃ groups. weebly.com For example, a DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of "this compound" can be achieved.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of the molecular formula of "this compound" (C₉H₁₁FO) by distinguishing it from other compounds that may have the same nominal mass. The use of HRMS is increasingly being adopted for its high selectivity in differentiating target compounds from interferences in complex samples. sciex.comresearchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. unt.edu This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways. researchgate.netlibretexts.org For "this compound," common fragmentation patterns would likely involve the loss of a methyl group (CH₃) from the isopropyl substituent, loss of the entire isopropyl group, and potentially the loss of carbon monoxide (CO) or a fluorine radical. The fragmentation of a selected precursor ion to a specific product ion is monitored, providing a high degree of specificity. unt.edu

Interactive Data Table: Expected Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 154 | 139 | 15 | Loss of a methyl radical (•CH₃) |

| 154 | 111 | 43 | Loss of an isopropyl radical (•C₃H₇) |

| 154 | 126 | 28 | Loss of carbon monoxide (CO) |

| 154 | 135 | 19 | Loss of a fluorine radical (•F) |

Note: The relative intensities of these fragments can vary depending on the ionization method and collision energy.

Computational and Theoretical Studies on 2 Fluoro 6 Isopropylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from geometry to reactivity, without the need for empirical data.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization and conformational analysis of phenolic compounds. ijsrst.comresearchgate.netresearchgate.net

For 2-fluoro-6-isopropylphenol, DFT calculations, typically using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to determine the most stable three-dimensional structure. ijsrst.comresearchgate.net The primary focus of conformational analysis for this molecule is the relative orientation of the hydroxyl (-OH) and isopropyl groups. Similar to studies on 2-isopropylphenol (B134262), two main planar conformers are expected: a cis form and a trans form, defined by the dihedral angle involving the phenolic hydrogen and the isopropyl group's methine C-H bond. researchgate.netcdnsciencepub.com In related molecules like 2-isopropylphenol, the trans conformer, where the methine C-H bond points toward the hydroxyl group, is found to be energetically favored. cdnsciencepub.com DFT calculations would precisely quantify this energy difference for this compound, accounting for the electronic influence of the fluorine atom.

The process involves building possible conformers, performing geometry optimization to find the minimum energy structure for each, and then comparing their relative energies. nih.gov The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT Note: These are illustrative values based on calculations of structurally similar phenols. Actual values would be derived from specific DFT calculations for this molecule.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O | ~1.37 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | C-C-O | ~121° |

| Dihedral Angle | F-C-C-C(isopropyl) | ~0° or ~180° (depending on conformer) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for their parameters. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) provide systematically improvable accuracy, though often at a higher computational cost than DFT. arxiv.org

These methods are invaluable for predicting electronic properties and spectroscopic parameters. For this compound, ab initio calculations can determine:

Electronic Properties: Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. researchgate.net The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. Other properties like the molecular dipole moment and electrostatic potential maps, which reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack, are also accurately predicted. buffalo.edu

Spectroscopic Parameters: Calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netmdpi.com This allows for the assignment of experimental spectral bands to specific molecular vibrations. Furthermore, nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants can be calculated, aiding in the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. rsc.org Studies on related fluorinated compounds have shown that theoretical predictions of couplings, such as the ⁴JHF coupling, can be correlated with dihedral angles, providing a powerful tool for conformational analysis in solution. rsc.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations calculate the trajectory of every atom in a system by solving Newton's equations of motion, offering a view of the molecule's flexibility and the full range of conformations it can adopt—its "conformational landscape." plos.orgnih.gov

For this compound, an MD simulation would typically involve:

Assigning a force field, which is a set of parameters describing the potential energy of the molecule as a function of its atomic coordinates.

Placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water) or in a vacuum.

Running the simulation for a duration ranging from nanoseconds to microseconds, tracking the positions and velocities of all atoms at each time step (typically on the order of femtoseconds). nih.govnih.gov

The resulting trajectory can be analyzed to map the free energy landscape, identifying stable conformational basins (low-energy states), transition states between them, and the energy barriers for interconversion. plos.org This approach is particularly useful for understanding how the molecule behaves in a solution environment and for exploring large-scale conformational changes that might not be captured by simple geometry optimization. soton.ac.uk Although computationally intensive, MD simulations provide a bridge between static structures and the dynamic reality of molecular behavior. frontiersin.org

Computational Insights into Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgmdpi.com By modeling the transformation from reactants to products, researchers can gain a detailed understanding of a reaction's feasibility, kinetics, and selectivity. scienceopen.com

For this compound, this involves using methods like DFT to map the potential energy surface of a proposed reaction. Key steps in this analysis include:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, crucially, transition states (the energy maxima along the reaction coordinate). smu.edu

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the minimum energy path connecting a transition state back to the reactants and forward to the products, confirming that the identified transition state correctly links the desired species. smu.edu

This methodology can be applied to various reactions involving phenols, such as electrophilic aromatic substitution, oxidation, or O-H bond cleavage. For instance, a computational study could compare the activation energies for electrophilic attack at the different positions on the aromatic ring, predicting the regioselectivity of the reaction. The fluorine and isopropyl substituents would exert significant electronic and steric influences, which these calculations would quantitatively describe.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies for Substituted Phenols

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical methods that correlate the structural or physicochemical properties of a series of compounds with their measured activity or property. ajrconline.org These in silico models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals based on a model built from known compounds. nih.gov

Substituted phenols are an ideal class of compounds for QSRR/QSPR studies. A typical study would involve:

Dataset Assembly: A diverse set of substituted phenols, which would include this compound, is chosen for which a specific property (e.g., chromatographic retention time, toxicity, antioxidant activity) has been experimentally measured. researchgate.netresearchgate.net

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated using computational software. These descriptors quantify various aspects of the molecule's structure and electronics.

Model Building: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the experimental property. ajrconline.orgresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. ajrconline.orgresearchgate.net

Successful QSRR models for phenols have been developed to predict gas chromatographic retention indices, with squared correlation coefficients (Q²) for cross-validation exceeding 0.97, indicating high predictive ability. researchgate.net Similarly, QSAR models have effectively predicted the toxicity of phenols against various organisms. researchgate.netajrconline.org

Table 2: Common Descriptor Classes Used in QSRR/QSPR Studies of Phenols

| Descriptor Class | Examples | Information Captured |

|---|---|---|

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Electronegativity, Hardness. researchgate.net | Electronic structure, reactivity, polarity. |

| Topological | Connectivity indices, Wiener index. | Molecular branching and shape. |

| Geometrical | Molecular surface area, Molecular volume. | Molecular size and 3D shape. |

| Hydrophobicity | Log P (octanol-water partition coefficient). ajrconline.org | Solubility characteristics. |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 Isopropylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 2-fluoro-6-isopropylphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating resonance effect of the hydroxyl group. The isopropyl group further enhances this activation. Although fluorine has a deactivating inductive effect, its resonance effect directs incoming electrophiles to the ortho and para positions.

The directing effects of the substituents are as follows:

Hydroxyl group (-OH): Strongly activating, directs ortho and para.

Isopropyl group (-CH(CH₃)₂): Weakly activating, directs ortho and para.

Fluorine atom (-F): Weakly deactivating, directs ortho and para.

Considering the positions on the benzene (B151609) ring of this compound:

Position 2 is occupied by the fluorine atom.

Position 6 is occupied by the isopropyl group.

Positions 3 and 5 are meta to the hydroxyl group.

Position 4 is para to the hydroxyl group and ortho to the isopropyl group.

The confluence of these directing effects strongly favors electrophilic substitution at the C4 position, which is para to the strongly activating hydroxyl group and ortho to the weakly activating isopropyl group. The ortho positions relative to the hydroxyl group are sterically hindered or blocked by the existing substituents. For instance, nitration of similarly substituted 2,6-dichlorophenol (B41786) occurs selectively at the para position. google.com

Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity at the C4 position.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-6-isopropyl-4-nitrophenol |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-fluoro-6-isopropylphenol |

| Sulfonation | Fuming H₂SO₄ | 3-Fluoro-5-isopropyl-4-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Fluoro-5-isopropyl-4-hydroxyphenyl)ethan-1-one |

This table represents expected products based on established principles of electrophilic aromatic substitution. Specific experimental data for this compound is limited in publicly available literature.

Nucleophilic Reactions Involving the Hydroxyl Group and Fluorine Atom

Reactions of the Hydroxyl Group:

The hydroxyl group of this compound can readily undergo reactions typical of phenols, such as etherification and esterification. The Williamson ether synthesis, for example, involves the deprotonation of the phenol (B47542) with a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. jk-sci.comwikipedia.org Due to the steric hindrance provided by the ortho-isopropyl group, reactions at the hydroxyl group might require more forcing conditions compared to unhindered phenols.

Etherification (Williamson Synthesis): The reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) would yield the corresponding ether, 2-fluoro-1-isopropyl-3-methoxybenzene.

Esterification: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine) would produce the corresponding ester, such as 2-fluoro-6-isopropylphenyl acetate.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom:

Traditional SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. baranlab.org this compound lacks such activating groups; in fact, the hydroxyl and isopropyl groups are electron-donating, making the ring electron-rich and thus disfavoring classical SNAr.

However, alternative pathways for nucleophilic substitution on non-activated fluoroarenes exist:

Radical-Nucleophilic Aromatic Substitution (SRN1): This mechanism involves a free radical intermediate and does not require electron-withdrawing groups. It is a potential, though not extensively documented for this specific substrate, pathway for the displacement of the fluorine atom.

Transition-Metal-Catalyzed SNAr: Ruthenium-catalyzed SNAr reactions of non-activated fluoroarenes with amines have been reported. nii.ac.jpsemanticscholar.orgnih.gov This method could potentially be applied to this compound.

Homolysis-Enabled SNAr: A novel method has been developed for the SNAr of electron-rich halophenols, which involves the transient oxidation of the phenol to a phenoxyl radical. This radical serves as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. osti.gov

Directed ortho-Metalation (DoM) Strategies with this compound

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position. baranlab.orgharvard.edu The hydroxyl group (or its protected form, such as -OMOM or -OCONR₂) is a potent DMG.

However, in the case of this compound, both ortho positions relative to the hydroxyl group are substituted by the fluorine and isopropyl groups, respectively. This substitution pattern presents a significant challenge for standard DoM protocols, as there are no available ortho C-H bonds for deprotonation. Consequently, direct functionalization of the phenolic ring via a hydroxyl-directed ortho-metalation strategy is not feasible for this particular substitution pattern. Alternative strategies would be required, such as functionalizing the molecule through other means before attempting a metalation reaction directed by a different, synthetically introduced group.

Cross-Coupling Reactions and Functionalization of the Phenolic Core

The phenolic core of this compound can be functionalized using modern cross-coupling reactions. The most common strategy involves the conversion of the phenolic hydroxyl group into a better leaving group, such as a triflate (-OTf) or nonaflate, which can then participate in various palladium-catalyzed cross-coupling reactions. nih.gov

Conversion to Aryl Triflate: this compound can be reacted with triflic anhydride (Tf₂O) in the presence of a base like pyridine (B92270) to form 2-fluoro-6-isopropylphenyl triflate.

This triflate is an excellent substrate for a range of cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base to form C-C bonds. nsf.govnsf.govnih.gov

Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with vinylation of the aromatic ring. nih.govnih.gov

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, to form C-N bonds. nii.ac.jpnih.gov

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Biaryl |

| Heck | H₂C=CH-R | Pd(OAc)₂/dppf | Et₃N | Substituted Styrene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/XPhos | NaOt-Bu | Aryl Amine |

This table provides representative conditions for cross-coupling reactions of the corresponding aryl triflate. The specific conditions may vary depending on the substrates.

Oxidation and Reduction Chemistry of this compound

Oxidation:

As a sterically hindered phenol, this compound is expected to exhibit interesting oxidation chemistry. Hindered phenols are known to be effective antioxidants because they can form relatively stable phenoxyl radicals upon one-electron oxidation. chemistrytalk.orgwikipedia.org The steric bulk of the ortho-substituents (isopropyl and, to a lesser extent, fluorine) protects the radical from rapid dimerization or disproportionation.

Oxidizing agents such as lead dioxide (PbO₂), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), or Fremy's salt (potassium nitrosodisulfonate) can be used to generate the 2-fluoro-6-isopropylphenoxyl radical. semanticscholar.org Depending on the reaction conditions and the oxidant used, this radical can undergo several transformations:

Dimerization: Coupling of two phenoxyl radicals can lead to the formation of C-C or C-O linked biphenol derivatives.

Further Oxidation: Stronger oxidizing agents can convert the phenol into a quinone-type structure, although this is less common for 2,6-disubstituted phenols. For example, oxidation of 2,6-dimethylphenol (B121312) can yield 2,6-dimethyl-p-benzoquinone.

Reduction:

The reduction of this compound is challenging. The aromatic ring is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) unless harsh conditions are applied, which would likely lead to a complex mixture of products. The C-F bond in an aromatic ring is very strong and not easily cleaved by catalytic hydrogenation. acs.org Specialized methods, often involving dissolving metal reductions or specific electrochemical techniques, are typically required for the reduction of aryl fluorides, and these methods may not be compatible with the hydroxyl group.

Derivatization Strategies for Advanced Chemical Building Blocks

The reactivity patterns of this compound allow for its elaboration into a variety of more complex molecules, making it a useful advanced chemical building block. These derivatization strategies can be used in medicinal chemistry, agrochemistry, and materials science, where the introduction of a fluorinated and sterically hindered phenolic motif can impart desirable properties. nih.govresearchgate.netnih.gov

Key derivatization strategies include:

Functionalization at the C4 Position: Utilizing the high regioselectivity of electrophilic aromatic substitution, various functional groups (e.g., -NO₂, -Br, -COR) can be introduced at the para-position to the hydroxyl group. These groups can then be further transformed; for example, a nitro group can be reduced to an amine, which can then be used in amide bond formation or as a directing group for further substitutions.

Modification of the Hydroxyl Group: Conversion of the hydroxyl group to an ether or ester can alter the molecule's physical and chemical properties, such as solubility and metabolic stability. The hydroxyl group can also be converted into a triflate, opening up a wide array of cross-coupling possibilities as described in section 5.4.

Nucleophilic Substitution of Fluorine: Although challenging, successful nucleophilic displacement of the fluorine atom via radical-mediated or transition-metal-catalyzed pathways would allow for the introduction of a wide range of nucleophiles at the C2 position, leading to a diverse set of derivatives.

These strategies enable the synthesis of a library of compounds from a single starting material, each with unique structural features for further development in various chemical and biological applications.

Applications in Materials Science and Advanced Chemical Synthesis

2-Fluoro-6-isopropylphenol as a Precursor for Specialty Polymers and Resins

Phenolic compounds are fundamental building blocks for a wide range of polymers and resins, prized for their thermal stability, chemical resistance, and adhesive properties. The incorporation of a fluorine atom into the phenol (B47542) ring, as in this compound, could impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical inertness, and hydrophobicity. The isopropyl group provides steric hindrance that can influence the polymer's solubility and processing characteristics.

Potential Polymer Architectures Derived from this compound:

| Polymer Type | Potential Properties Conferred by this compound |

| Polycarbonates | Enhanced thermal stability, high refractive index, low water absorption. |

| Epoxy Resins | Increased chemical resistance, improved dielectric properties, lower flammability. |

| Polyarylates | High glass transition temperature, good mechanical strength, UV resistance. |

While specific examples of polymers derived from this compound are not readily found in the literature, the principles of polymer chemistry suggest its viability as a monomer for creating materials with specialized performance characteristics.

Utilization in the Synthesis of Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalytic science. The structure of this compound is well-suited for the synthesis of sterically demanding ligands. The hydroxyl group can be readily converted into a coordinating group, while the bulky isopropyl and fluorine substituents can create a specific steric and electronic environment around a metal center. This can influence the activity, selectivity, and stability of the resulting catalyst. For instance, Schiff base ligands, which are known for their broad applications in coordination chemistry and catalysis, could potentially be synthesized from derivatives of this compound.

Role in the Development of Functional Organic Materials

Functional organic materials are designed to have specific electronic, optical, or magnetic properties. The electronic properties of the phenyl ring in this compound are modified by the inductive effect of the fluorine atom and the steric and electronic influence of the isopropyl group. This could be leveraged in the design of materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. The fluorinated phenol moiety could be incorporated into larger conjugated systems to tune their energy levels and solid-state packing.

Application as a Chemical Intermediate in Complex Molecule Synthesis

In multi-step organic synthesis, substituted phenols are valuable intermediates. This compound can serve as a versatile starting material for the synthesis of more complex molecules. The hydroxyl group can be used to direct ortho- and para-substitution on the aromatic ring or can be transformed into other functional groups. The fluorine atom can also influence the regioselectivity of subsequent reactions and is a desirable feature in many biologically active molecules.

Design and Synthesis of Novel Chemical Entities Incorporating the this compound Moiety

The unique combination of functional groups in this compound makes it an attractive scaffold for the design and synthesis of novel chemical entities with potential applications in medicinal chemistry and agrochemicals. The lipophilicity and metabolic stability of a molecule can be enhanced by the presence of a fluorine atom. The sterically hindered phenolic hydroxyl group can be a key interaction point with biological targets or can be derivatized to produce a library of related compounds for screening. While specific examples are not prevalent, the foundational structure of this compound offers a starting point for the exploration of new chemical space.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a substituted phenol (B47542) like 2-Fluoro-6-isopropylphenol, both gas and liquid chromatography are invaluable tools for isolation and purity evaluation.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC can be employed to separate it from starting materials, byproducts, and other impurities. The compound is volatilized and passed through a capillary column with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

Detection systems commonly coupled with GC for the analysis of phenols include:

Flame Ionization Detector (FID): FID is a widely used detector that offers high sensitivity towards organic compounds. It is a robust and reliable detector for quantifying this compound, particularly when its concentration is relatively high.

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC-MS provides not only quantitative data but also structural information, enabling unambiguous identification of the compound based on its mass spectrum. This is particularly useful for confirming the identity of this compound in complex mixtures.

Electron Capture Detector (ECD): Due to the presence of a fluorine atom, an electronegative element, this compound can be sensitively detected using an ECD. This detector is particularly advantageous for trace-level analysis.

In some cases, derivatization of the phenolic hydroxyl group may be performed prior to GC analysis to improve volatility and chromatographic peak shape. epa.gov However, for many fluorinated phenols, direct analysis is feasible. acs.org Standard methods for the analysis of phenols, such as EPA Method 8041A, provide a foundational methodology that can be adapted for this compound. epa.gov This method outlines procedures for both direct injection of underivatized phenols and analysis following derivatization. epa.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for Phenolic Compounds

| Parameter | Typical Setting |

| Column | Fused-silica capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60°C, ramp to 280°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | FID, MS, or ECD |

| Detector Temperature | 300 °C |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including phenols. For non-volatile or thermally labile compounds, HPLC is often the method of choice. This compound can be effectively analyzed using reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

A study on various fluorinated phenols demonstrated the utility of HPLC with UV detection for monitoring their concentrations. acs.orgnih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure the phenol is in its protonated form. acs.orgnih.gov The use of fluorinated stationary phases can also offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com

Detection in HPLC is commonly performed using:

UV-Vis Detector: Phenolic compounds, including this compound, possess a chromophore (the benzene (B151609) ring) that absorbs ultraviolet light, making UV detection a straightforward and robust method for quantification.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the accurate quantification and confirmation of this compound, even in complex biological or environmental samples.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Fluorinated Phenols

| Parameter | Typical Setting |

| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at a specific wavelength (e.g., 270 nm) or Mass Spectrometry |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These conditions are based on methods for similar fluorinated phenols and would need to be optimized for this compound. acs.orgnih.gov

Spectrophotometric Methods for Quantitative Analysis

While specific spectrophotometric methods for the quantitative analysis of this compound are not extensively detailed in the literature, general principles of UV-Vis spectrophotometry for phenolic compounds are applicable. The aromatic ring in this compound results in characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

A quantitative analysis can be developed by measuring the absorbance of solutions of this compound at a specific wavelength (λmax), where the absorbance is at its maximum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This method is relatively simple and cost-effective but may lack the selectivity of chromatographic methods, making it more suitable for the analysis of pure samples or simple mixtures.

Electrochemical Detection Methods

Electrochemical methods can offer high sensitivity and selectivity for the detection of electroactive compounds. Phenolic compounds can be oxidized at an electrode surface, providing a basis for their electrochemical detection. While there is a lack of specific research on the electrochemical detection of this compound, studies on other substituted phenols suggest that techniques like cyclic voltammetry, differential pulse voltammetry, and amperometry could be adapted for its analysis.

The electrochemical response would be influenced by the presence of the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing fluoro group on the aromatic ring. The development of a specific electrochemical sensor for this compound would likely involve the modification of an electrode surface to enhance the sensitivity and selectivity of the measurement.

Environmental and Sustainable Aspects of 2 Fluoro 6 Isopropylphenol Research

The environmental impact and sustainability of chemical compounds are of increasing importance in scientific research and industrial application. For 2-Fluoro-6-isopropylphenol, this encompasses its fate in the environment through degradation and transformation, as well as the application of green chemistry principles in its synthesis and the minimization of waste in related processes.

Future Research Directions and Emerging Opportunities for 2 Fluoro 6 Isopropylphenol

Exploration of Unconventional Synthetic Pathways

The synthesis of highly substituted phenols, such as 2-fluoro-6-isopropylphenol, often contends with challenges of regioselectivity and yield. Future research could pivot towards more innovative and efficient synthetic strategies that offer precise control over the substitution pattern.

One promising area is the development of novel methods for preparing ortho-fluorophenols from non-aromatic precursors. nih.gov For instance, the treatment of α-diazocyclohexenones with electrophilic fluorinating agents has been shown to produce ortho-fluorophenols regioselectively and rapidly. nih.govfao.org Adapting such methodologies to precursors bearing an isopropyl group could provide a direct and unconventional route to this compound, potentially bypassing multiple steps required in traditional aromatic substitution approaches.

Another avenue lies in the catalytic Csp²–H functionalization of simpler phenol (B47542) derivatives. rsc.org Recent advances have demonstrated the utility of transition-metal catalysts for the direct alkylation and acylation of phenols. rsc.orgnih.gov Future work could focus on developing catalytic systems that can selectively introduce a fluorine atom and an isopropyl group in a one-pot or sequential manner, thereby enhancing synthetic efficiency. The synthesis of highly substituted phenols with complete regiochemical control has been demonstrated using a one-step conversion of hydroxypyrone and nitroalkene starting materials, suggesting another potential pathway for targeted synthesis. oregonstate.edu

The table below outlines potential unconventional synthetic routes and their hypothetical advantages.

| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Analogous Research |

| Diazoketone Fluorination | α-isopropyl-α'-diazocyclohexenone, Electrophilic Fluorinating Agent (e.g., Selectfluor™) | High regioselectivity for ortho-fluorination, rapid reaction times. | Preparation of o-Fluorophenols from Nonaromatic Precursors. nih.govfao.org |

| Catalytic C-H Functionalization | 2-isopropylphenol (B134262), Ru-based or other transition metal catalysts, Fluorinating agent | Step-efficient, potential for direct synthesis from readily available precursors. | Csp²–H functionalization of phenols. rsc.orgrsc.org |

| Pericyclic Cascade Reaction | Substituted hydroxypyrone, Nitroalkene with isopropyl group | Complete regiochemical control, high chemical yield. | Synthesis of Highly Substituted Phenols with Complete Regiochemical Control. oregonstate.edu |

This table is illustrative and based on extrapolations from existing research on similar compounds.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The synthesis and subsequent reactions of this compound could be significantly optimized through the application of advanced spectroscopic techniques for real-time, in situ monitoring. Such approaches provide invaluable mechanistic insights and allow for precise control over reaction parameters.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying fluorinated compounds. nih.govrsc.org Future research could employ in situ ¹⁹F NMR to monitor the formation of this compound during a synthesis, allowing for the immediate detection of intermediates, byproducts, and the final product. nih.govacs.org This technique can also be used to track the fate of the fluorine atom in subsequent reactions, providing a detailed understanding of reaction mechanisms. nih.govacs.org

Furthermore, in situ solid-state NMR spectroscopy has been effectively used to study the mechanism of phenol alkylation in zeolites. pnnl.govnih.gov A similar approach could be designed to investigate the isopropylation of 2-fluorophenol (B130384) to produce this compound, offering insights into catalyst behavior and reaction kinetics. The combination of ¹⁹F NMR with other spectroscopic methods like mass spectrometry and chromatography can provide a comprehensive picture of the reaction landscape. nih.govacs.org

The following table summarizes potential applications of advanced spectroscopic techniques.

| Technique | Application | Information Gained | Relevant Studies |

| In situ ¹⁹F NMR | Monitoring the synthesis and reactions of this compound. | Reaction kinetics, detection of intermediates and byproducts, mechanistic insights. | Tracking Fluorine during Aqueous Photolysis of Fluorinated Phenols. nih.govacs.org |

| In situ Solid-State NMR | Studying the catalytic synthesis of this compound. | Catalyst-substrate interactions, reaction mechanism on solid supports. | Mechanism of Phenol Alkylation in Zeolite H-BEA. pnnl.govnih.gov |

| Combined Spectroscopy (NMR, MS, Chromatography) | Comprehensive analysis of reaction mixtures. | Identification and quantification of all fluorine-containing species, development of fluorine mass balances. | Combined spectroscopic approaches for fluorinated pharmaceuticals. nih.govacs.org |

This table presents hypothetical applications based on established spectroscopic methodologies for related compounds.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov The phenolic moiety of this compound makes it a prime candidate for integration into novel MCRs.

Future research could explore the use of this compound as the phenolic component in well-established MCRs such as the Mannich, Biginelli, or Ugi reactions. organic-chemistry.orgbohrium.com The steric hindrance from the isopropyl group and the electronic influence of the fluorine atom could lead to unique reactivity and the formation of novel molecular scaffolds that would be difficult to access through traditional multi-step synthesis. For example, the Ugi reaction, known for its versatility in generating diverse molecular structures, could be employed to create complex amides and peptides incorporating the 2-fluoro-6-isopropylphenyl group. beilstein-journals.org

The development of new MCRs specifically designed around the reactivity of hindered fluorophenols is another exciting prospect. This could involve leveraging the specific acidity and nucleophilicity of the hydroxyl group in this compound to drive the formation of new heterocyclic systems or other complex architectures.

The table below illustrates the potential for integrating this compound into MCRs.

| Multicomponent Reaction | Potential Role of this compound | Expected Product Class | Supporting Literature |

| Mannich Reaction | Phenolic component | Aminomethylated this compound derivatives | General principles of MCRs. organic-chemistry.org |

| Ugi Reaction | Acidic component | α-acylamino carboxamides with a 2-fluoro-6-isopropylphenyl moiety | Versatility of the Ugi reaction. beilstein-journals.org |

| Novel MCR Development | Key reactant with unique steric and electronic properties | New heterocyclic systems, complex molecular scaffolds | Trends in MCRs for diverse synthesis. |

This table is a conceptual representation of how this compound could be utilized in multicomponent reactions.

Discovery of Novel Applications in Niche Chemical Fields

The unique combination of a fluorine atom and a bulky isopropyl group suggests that this compound could find applications in several specialized areas of chemistry.

In materials science , fluorinated compounds are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. nbinno.comman.ac.uk this compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers and resins. nih.gov For instance, it could be incorporated into epoxy resins to enhance their performance characteristics. wikipedia.org The presence of the isopropyl group may also impart specific solubility and processing advantages. The ability of fluorinated phenols to act as effective hydrogen bond donors could also be exploited in the design of self-assembled monolayers and other supramolecular structures. brighton.ac.uk

In medicinal chemistry , the introduction of fluorine is a common strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net Phenolic motifs are also prevalent in pharmaceuticals. acs.org The sterically hindered nature of this compound makes it an interesting scaffold for the design of novel bioactive molecules. For example, derivatives of 2,6-disubstituted phenols have been investigated as general anesthetics. nih.govresearchgate.net The specific substitution pattern of this compound could lead to compounds with unique pharmacological profiles. Its potential as a building block for drugs targeting various diseases, including cancer, viral infections, and central nervous system disorders, warrants investigation. nih.gov

The table below outlines potential niche applications for this compound.

| Field | Potential Application | Rationale | Related Research |

| Materials Science | Monomer for fluoropolymers, component of high-performance epoxy resins. | Enhanced thermal stability, chemical resistance, and specific processing properties. | Fluorinated polymers and their applications. man.ac.uknih.gov |

| Supramolecular Chemistry | Building block for self-assembled monolayers. | Enhanced hydrogen bond donor ability due to fluorination. | Fluorination to unlock hydrogen bond donor ability of phenols. brighton.ac.uk |

| Medicinal Chemistry | Scaffold for novel therapeutics (e.g., anesthetics, antivirals, CNS agents). | Improved metabolic stability and unique structure-activity relationships due to fluorine and steric bulk. | Applications of fluorine in medicinal chemistry and 2,6-disubstituted phenols as anesthetics. researchgate.netnih.govresearchgate.net |

This table provides a forward-looking perspective on potential applications based on the known properties of similar chemical structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.